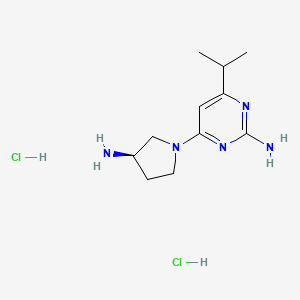

JNJ-39758979 dihydrochloride

Übersicht

Beschreibung

JNJ-39758979 dihydrochloride is a selective, orally active, high-affinity histamine H4 receptor (H4R) antagonist. It exhibits species-specific binding affinities, with Ki values of 12.5 nM (human), 5.3 nM (mouse), and 25 nM (monkey) . Functionally, it antagonizes histamine-induced cAMP inhibition, demonstrating pA2 values of 7.9 (human), 8.3 (mouse), and 7.5 (monkey) in transfected cell models . Notably, its affinity for rat and guinea pig H4 receptors is significantly weaker (Ki = 188 nM and 306 nM, respectively), and it shows negligible activity against the dog H4 receptor (Ki ≥10 μM) .

Preclinical studies highlight its anti-inflammatory and antipruritic (anti-itch) effects. Clinical phase I trials confirmed tolerability in healthy volunteers, but off-target effects (e.g., nausea) halted further development .

Vorbereitungsmethoden

Physicochemical Properties and Solubility Profiles

The molecular formula of JNJ-39758979 dihydrochloride is , with a molecular weight of 294.22 g/mol . Its solubility characteristics are critical for experimental preparation:

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

|---|---|---|

| Water | 22.13 | 100 |

| DMSO | 22.13 | 100 |

| Corn oil | Compatible via specific ratios | N/A |

These values enable researchers to prepare stock solutions at physiologically relevant concentrations. For example, a 10 mM solution in water requires dissolving 2.942 mg/mL of the compound . Batch-specific variations in hydration status may necessitate minor adjustments .

Formulation Strategies for In Vivo Administration

Intraperitoneal/Intravenous Formulations

Three validated formulations ensure stability and bioavailability in animal models :

Formulation 1 (DMSO/Tween 80/Saline):

-

10% DMSO + 5% Tween 80 + 85% saline

-

Example: 100 μL DMSO stock + 50 μL Tween 80 + 850 μL saline

Formulation 2 (DMSO/PEG300/Tween 80/Saline):

-

10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline

-

Suitable for higher viscosity requirements

Formulation 3 (DMSO/Corn Oil):

-

10% DMSO + 90% corn oil

-

Enables prolonged release in lipid-rich tissues

For a 2.5 mg/mL working solution using Formulation 3, combine 100 μL of 25 mg/mL DMSO stock with 900 μL corn oil .

| Storage Condition | Recommended Duration |

|---|---|

| Powder at -20°C | 3 years |

| Powder at 4°C | 2 years |

| Solution in DMSO (-80°C) | 6 months |

| Solution in DMSO (-20°C) | 1 month |

Desiccation at room temperature is acceptable for short-term storage (days) during shipping . Repeated freeze-thaw cycles should be avoided for solutions to prevent hydrolytic degradation .

Pharmacokinetic Considerations in Preparation

In vivo studies reveal distinct tissue distribution patterns influencing formulation design :

| Tissue | (h) | (h) | Tissue-to-Plasma Ratio (48 h) |

|---|---|---|---|

| Liver | 2.0 | 22.3 | 95.8 |

| Kidney | 2.0 | 20.5 | 23.2 |

| Brain | 2.0 | 42.5 | 22.7 |

These data justify the use of lipid-based formulations (e.g., corn oil) to enhance hepatic exposure while maintaining blood-brain barrier penetration .

Analytical Validation of Prepared Solutions

Purity Assessment

Batch-specific certificates of analysis confirm ≥98% purity via HPLC, with proton NMR () and mass spectrometry validating structural integrity . Researchers should cross-reference lot numbers against provided Certificates of Analysis (CoA) for impurity profiles.

Bioactivity Confirmation

Functional assays using histamine-induced eosinophil shape change (whole blood) and ovalbumin-induced murine inflammation models serve as gold standards for verifying prepared solutions . A of 12.5 nM against human H4 receptors confirms target engagement .

Challenges and Limitations

The absence of publicly disclosed synthetic routes complicates large-scale production. Patent US12134608B2 and EP3486243B1 describe combination therapies but omit synthesis details . Researchers must rely on commercial suppliers (e.g., Tocris, InVivoChem) for bulk material, with pricing starting at $45/500 mg .

Analyse Chemischer Reaktionen

JNJ 39758979 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Sie kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: JNJ 39758979 Dihydrochlorid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

JNJ 39758979 Dihydrochlorid wurde aufgrund seiner selektiven Antagonisierung des Histamin-H4-Rezeptors in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen umfassen:

Chemie: Wird als Werkzeugverbindung verwendet, um den Histamin-H4-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Wird in Studien eingesetzt, um die biologischen Funktionen des Histamin-H4-Rezeptors in verschiedenen Zelltypen und Geweben zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Asthma, allergischer Rhinitis und atopischer Dermatitis untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf den Histamin-H4-Rezeptor abzielen .

Wirkmechanismus

JNJ 39758979 Dihydrochlorid entfaltet seine Wirkung, indem es selektiv an den Histamin-H4-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Regulation von Immunreaktionen und Entzündungen beteiligt. Durch die Blockierung des Histamin-H4-Rezeptors hemmt JNJ 39758979 Dihydrochlorid die nachgeschalteten Signalwege, die zu Entzündungen und Juckreiz führen. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Hemmung der Histamin-induzierten cAMP-Hemmung und die Reduzierung der Eosinophilen-Formenänderung .

Wissenschaftliche Forschungsanwendungen

Overview

JNJ-39758979 dihydrochloride is a selective histamine H4 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and respiratory medicine. This compound has been investigated for its efficacy in managing conditions like pruritus (itching) and asthma, although its clinical development has faced challenges.

Chemical Characteristics

- Chemical Name : 4-[(3 R)-3-Amino-1-pyrrolidinyl]-6-(1-methylethyl)-2-pyridinamine dihydrochloride

- Molecular Weight : 294.22 g/mol

- Purity : ≥98% (HPLC)

- Selectivity : Exhibits >80-fold selectivity for the H4 receptor over other histamine receptors with a Ki value of 12.5 nM .

Pruritus Management

JNJ-39758979 has shown promise in reducing histamine-induced pruritus. A randomized clinical study demonstrated that a single oral dose significantly reduced pruritus scores compared to placebo and was effective at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration . This effect positions JNJ-39758979 as a potential treatment option for conditions characterized by itching, such as atopic dermatitis.

Asthma Treatment

The compound has been evaluated in clinical trials for asthma management, particularly in patients with uncontrolled asthma. However, a Phase 2a trial did not meet its primary efficacy endpoint, although it suggested potential effectiveness in eosinophilic asthma patients . The drug's ability to inhibit eosinophil shape change in vitro and reduce inflammation in vivo further supports its role in respiratory conditions .

Anti-inflammatory Effects

JNJ-39758979 exhibits anti-inflammatory properties, which have been observed in preclinical studies. It inhibited ovalbumin-induced inflammation in ovalbumin-sensitized mice, indicating its potential utility in inflammatory diseases . This characteristic aligns with the growing interest in H4 receptor antagonists as therapeutic agents for various immune-related disorders.

Case Studies and Clinical Trials

Challenges and Safety Concerns

Despite its promising applications, the clinical development of JNJ-39758979 faced significant hurdles due to reports of idiosyncratic drug-induced agranulocytosis in some subjects during trials . This life-threatening side effect has limited its clinical use, highlighting the need for careful monitoring and further research to understand the underlying mechanisms.

Wirkmechanismus

JNJ 39758979 dihydrochloride exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the histamine H4 receptor, JNJ 39758979 dihydrochloride inhibits the downstream signaling pathways that lead to inflammation and pruritus. The molecular targets and pathways involved include the inhibition of histamine-induced cAMP inhibition and the reduction of eosinophil shape change .

Vergleich Mit ähnlichen Verbindungen

Key Histamine Receptor Antagonists

The table below compares JNJ-39758979 dihydrochloride with structurally or functionally related compounds targeting histamine receptors:

Mechanistic and Clinical Differentiation

- Species Selectivity : JNJ-39758979 shows marked species variability, with weak activity in rats and guinea pigs. This contrasts with compounds like ZPL-38937887, which maintains consistent H4R affinity across species .

- Receptor Specificity : Unlike JNJ-5207852 (H3R-selective) or Hydroxyzine (H1R-selective), JNJ-39758979 avoids cross-reactivity with H1/H3 receptors, enhancing its utility in H4R-focused studies .

- Clinical Outcomes : While JNJ-39758979 reduced itch in humans, its inability to mitigate wheal/flare reactions (unlike cetirizine) underscores the H4R’s distinct role in pruritus . By comparison, ZPL-38937887 advanced to Phase II trials for atopic dermatitis, suggesting better tolerability .

Pharmacological Limitations

JNJ-39758979’s discontinuation due to off-target effects contrasts with Hydroxyzine’s long-standing clinical use despite sedation . Similarly, ZPL-38937887’s progression to Phase II highlights the importance of optimizing selectivity to avoid adverse effects .

Biologische Aktivität

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), which has garnered attention for its potential therapeutic applications in various inflammatory and pruritic conditions. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical findings, and relevant case studies.

Chemical Structure : JNJ-39758979 is characterized by the chemical formula and a molecular weight of approximately 294.22 g/mol. Its high affinity for the H4R is indicated by a dissociation constant (Ki) of 12.5 nM, showcasing over 80-fold selectivity for H4 over other histamine receptors, which minimizes off-target effects .

Mechanism of Action : As an H4R antagonist, JNJ-39758979 inhibits histamine-induced signaling pathways that contribute to inflammation and pruritus. Specifically, it has been shown to inhibit eosinophil shape change in vitro and reduce inflammation in vivo in models such as ovalbumin-sensitized mice .

In Vitro Studies

- Eosinophil Response : JNJ-39758979 effectively inhibited histamine-induced eosinophil shape change in whole blood samples, demonstrating its role in modulating immune responses .

- Selectivity Profile : The compound exhibits minimal activity against a range of other targets, reinforcing its specificity for the H4 receptor .

In Vivo Studies

- Animal Models : In preclinical studies, JNJ-39758979 showed significant efficacy in reducing inflammation associated with asthma and dermatitis. For instance, it demonstrated dose-dependent inhibition in models simulating these conditions .

Phase 1 Trials

A randomized clinical trial assessed the safety and efficacy of JNJ-39758979 in healthy subjects experiencing histamine-induced pruritus. Key findings include:

- Dosage : Subjects received a single oral dose of 600 mg.

- Efficacy : The primary endpoint was the area under the curve (AUC) for pruritus scores measured at various time points post-dose. JNJ-39758979 significantly reduced pruritus compared to placebo at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration .

- Safety Profile : Common adverse effects included headache (9%) and nausea (13%), but overall, the compound was well-tolerated with no severe safety concerns noted .

Phase 2 Trials

Further investigations included a phase 2a trial focusing on adults with uncontrolled asthma:

- Outcomes : While it did not meet primary efficacy endpoints, there were indications of potential effectiveness in patients with eosinophilic asthma .

- Adverse Effects : Notably, agranulocytosis was reported as a serious side effect in some cases, raising concerns about its clinical use .

Comparative Efficacy Table

| Study Type | Efficacy Measure | JNJ-39758979 Results | Comparison (Cetirizine) |

|---|---|---|---|

| Phase 1 Trial | AUC of Pruritus Score | Significant reduction at 2h & 6h (P < 0.05) | Significant reduction at 6h (P < 0.0001) |

| Phase 2 Trial | Efficacy in Asthma | No primary endpoint met | Not applicable |

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate the selectivity of JNJ-39758979 dihydrochloride for the histamine H4 receptor (H4R)?

- Methodological Answer : Radioligand binding assays should be conducted against a panel of histamine receptor subtypes (H1R, H2R, H3R, H4R) across species (human, mouse, monkey). Measure inhibition constants (Ki) to confirm selectivity, as JNJ-39758979 exhibits Ki values of 12.5 nM (human), 5.3 nM (mouse), and 25 nM (monkey) for H4R, with minimal activity at other receptors . Competitive cAMP inhibition assays (pA2 = 7.9) further validate functional antagonism .

Q. How do species-specific differences in H4R affinity influence preclinical study design?

- Methodological Answer : Researchers must account for interspecies variability in receptor binding. For example, the lower Ki in mice (5.3 nM) compared to humans (12.5 nM) suggests higher potency in murine models. Dose-response curves should be calibrated to reflect these differences, and cross-species pharmacokinetic (PK) studies are recommended to extrapolate findings .

Q. What in vitro assays are suitable for assessing JNJ-39758979’s anti-inflammatory effects?

- Methodological Answer : Use histamine-induced chemotaxis assays in eosinophils or mast cells to quantify inhibition of cell migration. Measure cytokine release (e.g., IL-6, TNF-α) in stimulated immune cells to evaluate downstream anti-inflammatory activity. Pair these with H4R-specific knockout models to confirm receptor-mediated effects .

Advanced Research Questions

Q. How can researchers design in vivo studies to isolate H4R-mediated anti-pruritic effects from H1R-mediated responses?

- Methodological Answer : Combine JNJ-39758979 with a selective H1R antagonist (e.g., cetirizine) in histamine-induced itch models. Use H4R knockout mice to confirm target specificity. Measure itch latency, flare, and wheal responses, as H4R antagonists reduce pruritus without affecting wheal/flare, unlike H1R blockers .

Q. How should contradictory efficacy outcomes between early and late-phase clinical trials be analyzed?

- Methodological Answer : Compare trial designs and endpoints. For JNJ-39758979, phase I studies demonstrated significant itch reduction in healthy volunteers, while phase IIa failed in atopic dermatitis patients. Differences may arise from disease heterogeneity, dosing regimens, or unaddressed safety issues (e.g., agranulocytosis). Retrospective subgroup analyses and PK/PD modeling can identify confounders .

Q. What strategies optimize JNJ-39758979’s stability in formulation studies, given its dihydrochloride salt form?

- Methodological Answer : Dihydrochloride salts (2:1 HCl-to-base ratio) enhance solubility but require pH-controlled buffers (e.g., phosphate-buffered saline) to prevent degradation. Conduct accelerated stability testing (40°C/75% RH) and monitor impurities via HPLC. Consider lyophilization for long-term storage .

Q. How can researchers mitigate safety risks identified in clinical trials (e.g., agranulocytosis) during preclinical development?

- Methodological Answer : Implement rigorous hematological monitoring in chronic toxicity studies (6-month rat/monkey models). Use flow cytometry to track neutrophil counts and bone marrow biopsies to assess myelotoxicity. Compare results with structurally similar H4R antagonists to identify class effects .

Q. Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA-compliant SOPs). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store the compound in desiccated conditions at -20°C. Reference Safety Data Sheets (SDS) for spill management and disposal .

Q. How should researchers report conflicting data on H4R antagonist efficacy in peer-reviewed manuscripts?

- Methodological Answer : Structure the discussion to highlight methodological variables (e.g., species, dosing, endpoints). Use tables to juxtapose Ki values, trial outcomes, and adverse events. Cite CONSORT guidelines for clinical data transparency and include supplemental materials for raw datasets .

Q. What in silico tools can predict off-target interactions of this compound?

Eigenschaften

CAS-Nummer |

1620648-30-7 |

|---|---|

Molekularformel |

C11H21Cl2N5 |

Molekulargewicht |

294.22 g/mol |

IUPAC-Name |

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |

InChI-Schlüssel |

KXPWYAVIFCXPRW-YCBDHFTFSA-N |

SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |

Isomerische SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl |

Kanonische SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.